Acetic acid, (4-chlorophenoxy)-, 2-hydroxy-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester
Overview
Description
ML 1035 is a small molecule drug that acts as a serotonin 3 receptor antagonist and a serotonin 4 receptor agonist. It is primarily used in the treatment of digestive system disorders, particularly gastrointestinal diseases . The compound has a molecular formula of C16H27Cl2N3O3S and is known for its ability to increase gastric motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 1035 involves several steps, starting with the preparation of the core benzamide structure. The key intermediate, 4-amino-5-chloro-2-((2-methylsulphinyl)-ethoxy)-N-(2-(diethylamino)-ethyl)-benzamide hydrochloride, is synthesized through a series of reactions including chlorination, amination, and sulfoxidation . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of ML 1035 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product . The use of automated systems and stringent quality control measures are essential to maintain the efficacy and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
ML 1035 undergoes various chemical reactions, including:
Oxidation: The sulfoxide moiety in ML 1035 can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to its sulfide form under specific conditions.
Substitution: The benzamide structure allows for substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
ML 1035 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of serotonin receptor modulation.
Biology: Investigated for its role in modulating gastrointestinal motility and its potential effects on other serotonin-mediated processes.
Mechanism of Action
ML 1035 exerts its effects by acting as a serotonin 3 receptor antagonist and a serotonin 4 receptor agonist. This dual action modulates the release of neurotransmitters in the gastrointestinal tract, leading to increased gastric motility and improved digestive function . The compound binds to the serotonin receptors, altering their conformation and activity, which in turn affects the downstream signaling pathways involved in gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another benzamide that acts as a serotonin 4 receptor agonist but lacks the serotonin 3 receptor antagonist activity.
Zacopride: Similar to ML 1035 in its dual action on serotonin receptors but with different binding affinities and pharmacokinetic properties.
Metoclopramide: Primarily a dopamine receptor antagonist with some serotonin receptor activity, used for similar gastrointestinal indications.
Uniqueness of ML 1035
ML 1035 is unique due to its dual action on serotonin 3 and serotonin 4 receptors, which provides a more comprehensive modulation of gastrointestinal motility compared to compounds that target only one receptor type . This dual action makes ML 1035 a valuable compound for research and therapeutic applications in gastrointestinal disorders.
Properties
CAS No. |
54504-71-1 |
---|---|
Molecular Formula |
C18H19ClN4O6 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClN4O6/c1-21-16-15(17(26)22(2)18(21)27)23(10-20-16)7-12(24)8-29-14(25)9-28-13-5-3-11(19)4-6-13/h3-6,10,12,24H,7-9H2,1-2H3 |
InChI Key |
YMCNTAHTWKEECY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)COC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)COC3=CC=C(C=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-5-chloro-2-(2-(methylsulfinyl)ethoxy)-N-(2-(diethylamino)ethyl)benzamide ML 1035 ML-1035 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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